molecular formula C13H13F3O5S2 B14124256 (4,7-Dihydroxynaphthalen-1-yl)dimethylsulfonium trifluoro

(4,7-Dihydroxynaphthalen-1-yl)dimethylsulfonium trifluoro

Cat. No.: B14124256
M. Wt: 370.4 g/mol
InChI Key: MMWJIPOJFXEFDQ-UHFFFAOYSA-N
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Description

(4,7-Dihydroxynaphthalen-1-yl)dimethylsulfonium trifluoro is a chemical compound with the molecular formula C13H13F3O5S2 and a molecular weight of 370.36 g/mol This compound is known for its unique structural properties, which include a naphthalene ring substituted with hydroxyl groups at positions 4 and 7, and a dimethylsulfonium group attached to the 1-position

Preparation Methods

The synthesis of (4,7-Dihydroxynaphthalen-1-yl)dimethylsulfonium trifluoro typically involves the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

(4,7-Dihydroxynaphthalen-1-yl)dimethylsulfonium trifluoro undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: The compound can be reduced to form dihydro derivatives, which may have different reactivity and applications.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(4,7-Dihydroxynaphthalen-1-yl)dimethylsulfonium trifluoro has several scientific research applications:

Mechanism of Action

The mechanism by which (4,7-Dihydroxynaphthalen-1-yl)dimethylsulfonium trifluoro exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups and the dimethylsulfonium moiety play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The trifluoromethanesulfonate group enhances the compound’s reactivity, allowing it to form stable complexes with its targets .

Comparison with Similar Compounds

(4,7-Dihydroxynaphthalen-1-yl)dimethylsulfonium trifluoro can be compared with other similar compounds, such as:

    (4-Hydroxynaphthalen-1-yl)dimethylsulfonium trifluoromethanesulfonate: This compound lacks one hydroxyl group, which may affect its reactivity and applications.

    (4,7-Dihydroxynaphthalen-1-yl)dimethylsulfonium chloride: The chloride group can be substituted with other nucleophiles, leading to different derivatives.

    (4,7-Dihydroxynaphthalen-1-yl)dimethylsulfonium bromide: Similar to the chloride derivative, but with different reactivity due to the bromide group.

Properties

Molecular Formula

C13H13F3O5S2

Molecular Weight

370.4 g/mol

IUPAC Name

(4,7-dihydroxynaphthalen-1-yl)-dimethylsulfanium;trifluoromethanesulfonate

InChI

InChI=1S/C12H12O2S.CHF3O3S/c1-15(2)12-6-5-11(14)9-4-3-8(13)7-10(9)12;2-1(3,4)8(5,6)7/h3-7H,1-2H3,(H-,13,14);(H,5,6,7)

InChI Key

MMWJIPOJFXEFDQ-UHFFFAOYSA-N

Canonical SMILES

C[S+](C)C1=C2C=C(C=CC2=C(C=C1)O)O.C(F)(F)(F)S(=O)(=O)[O-]

Origin of Product

United States

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